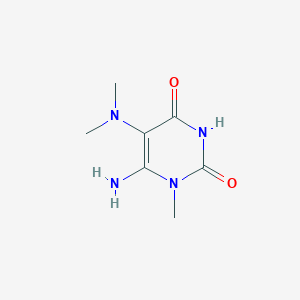

6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione

Overview

Description

The compound “6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with various functional groups attached at the 1, 5, and 6 positions. These include a methyl group, a dimethylamino group, and an amino group .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amino groups could act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Generally, pyrimidine derivatives are stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the nature of their substituents .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives of 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione has been investigated to understand the molecular configurations and interactions. For instance, the crystal structure of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)- dione monosodium dihydrate was elucidated, providing insights into regioselective methylation processes and crystal formation suitable for X-ray analysis (Schwabenländer, Kirfel, & Müller, 1998).

Synthetic Applications

Research has also focused on the synthetic potential of this compound and its derivatives. For example, novel synthetic methods have been developed for the synthesis of 6-substituted 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones, demonstrating the compound's versatility in creating pharmacologically relevant derivatives under optimized reaction conditions (Girreser, Heber, & Schütt, 2004).

Optical and Nonlinear Optical Applications

The compound and its derivatives have been synthesized and characterized for applications in optical and nonlinear optical (NLO) devices. A study on pyrimidine-based bis-uracil derivatives synthesized from 6-amino-1,3-dimethylpyrimidine-2,-4(1H, 3H)-dione revealed significant linear and NLO properties, suggesting their potential in NLO device fabrication (Mohan et al., 2020).

Antimicrobial Research

Furthermore, the antimicrobial potential of derivatives has been explored. Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives starting from 6-amino-1-methyl-2-thiouracil followed by nitrosation and condensation exhibited promising antimicrobial activity, underlining the compound's significance in drug discovery and microbial resistance studies (El-Kalyoubi, Agili, & Youssif, 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as 6-amino-5-carboxamidouracils are known to be precursors for the preparation of 8-substituted xanthines . These xanthines are known to interact with adenosine receptors (ARs), which are potential drug targets for several diseases, particularly heart and brain diseases .

Mode of Action

It is known that 6-amino-5-carboxamidouracils, which are structurally similar, are used in the synthesis of 8-substituted xanthines . These xanthines are known to block adenosine receptors (ARs), leading to various biological effects .

Biochemical Pathways

It is known that xanthines, which can be synthesized from similar compounds, have significant effects on the central nervous system, diuretic, and antiasthmatic effects due to their blockade of adenosine receptors .

Result of Action

It is known that similar compounds are used in the synthesis of xanthines, which have significant effects on the central nervous system, diuretic, and antiasthmatic effects due to their blockade of adenosine receptors .

Action Environment

It is known that the synthesis of similar compounds can be influenced by the choice of solvent .

properties

IUPAC Name |

6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-10(2)4-5(8)11(3)7(13)9-6(4)12/h8H2,1-3H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLHRNPUYIFLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368822 | |

| Record name | 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14094-38-3 | |

| Record name | 6-Amino-5-(dimethylamino)-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14094-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

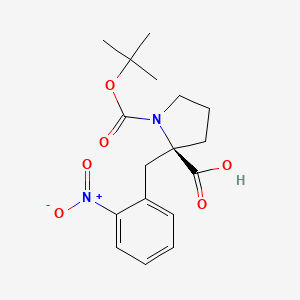

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)

![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)